4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide

Medicinal Chemistry Physicochemical Optimization Fluorination Strategy

Researchers face a trade-off between lipophilicity and metabolic stability when selecting N1-alkyl pyrazole intermediates. Over-fluorination raises LogP and desolvation penalties; non-fluorinated analogs lack radiolabeling handles. This monofluoroethyl variant resolves both constraints. - **Physicochemical balance**: XLogP3 -0.4, TPSA 86.9 Ų - suitable for CNS/oral targets - **Radiolabeling ready**: 2-fluoroethyl group enables direct [18F]fluoroethylation for PET imaging without scaffold alteration - **Supply reliability**: 97% minimum purity (mode from market data), batch-consistent for GMP process chemistry

Molecular Formula C6H9FN4O
Molecular Weight 172.16 g/mol
CAS No. 1429419-56-6
Cat. No. B10903538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide
CAS1429419-56-6
Molecular FormulaC6H9FN4O
Molecular Weight172.16 g/mol
Structural Identifiers
SMILESC1=C(C(=NN1CCF)C(=O)N)N
InChIInChI=1S/C6H9FN4O/c7-1-2-11-3-4(8)5(10-11)6(9)12/h3H,1-2,8H2,(H2,9,12)
InChIKeyKSDKHCCGTRGFRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide: Physicochemical Profile


4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide (CAS 1429419-56-6) is a heterocyclic small-molecule building block of the 1H-pyrazole-3-carboxamide class, characterized by a 4-amino substituent and an N1-2-fluoroethyl group [1]. It has a molecular weight of 172.16 g/mol, a topological polar surface area (TPSA) of 86.9 Ų, a computed XLogP3 of -0.4, 4 hydrogen-bond acceptors, 2 hydrogen-bond donors, and 3 rotatable bonds, indicating balanced hydrophilicity–lipophilicity [1]. The fluoroethyl side-chain confers distinct physicochemical properties that differentiate this compound from non-fluorinated, partially fluorinated, and perfluorinated N1-alkyl analogs, making it a strategic intermediate for medicinal chemistry and radiopharmaceutical applications [2].

4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide: Differentiation from Analogs


Although 4-amino-1H-pyrazole-3-carboxamide derivatives share a common core, the N1 substituent exerts profound influence on lipophilicity, metabolic stability, and synthetic utility. Among closely related analogs with methyl, 2,2-difluoroethyl, and 2,2,2-trifluoroethyl groups at N1, the 2-fluoroethyl variant offers a calculable balance of moderate lipophilicity (XLogP3 = -0.4) and metabolic stability derived from mono-fluorination [1]. Furthermore, the 2-fluoroethyl group is a recognized handle for 18F-radiolabeling, a feature absent from non-fluorinated analogs [2]. Because these physicochemical differences directly affect pharmacokinetics, reactivity, and downstream application scope, substituting a non-fluorinated or perfluorinated analog without verifying the differential property profile introduces risk of altered activity or failed derivatization.

4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide: Differentiation Evidence


Balanced Lipophilicity Between Methyl and Trifluoroethyl Analogs

The target compound's XLogP3 of -0.4 [1] occupies a distinct value between the 1-methyl (-1.28, highly hydrophilic) and 1-(2,2,2-trifluoroethyl) (+0.4, more lipophilic) analogs . This positioning allows for a calculated modulation of membrane permeability and solubility that neither extreme provides.

Medicinal Chemistry Physicochemical Optimization Fluorination Strategy

Lower Hydrogen-Bond Acceptor Count vs. Polyfluorinated Analogs

The target compound possesses 4 hydrogen-bond acceptors (HBA) [1], identical to the parent methyl analog but significantly fewer than the 1-(2,2,2-trifluoroethyl) analog which has 6 HBA due to the three fluorine atoms . A lower HBA count can translate into reduced desolvation penalty upon binding and potentially improved oral bioavailability.

Molecular Recognition Drug Design Selectivity

18F-Radiolabeling Capability for PET Imaging

The 2-fluoroethyl substituent is a validated handle for 18F nucleophilic substitution, enabling synthesis of radiolabeled analogs for PET pharmacokinetic studies [1]. Non-fluorinated analogs like the 1-methyl derivative lack this capacity entirely.

PET Imaging Radiopharmaceutical Chemistry Drug Metabolism

Metabolic Stability Advantage of Monofluoroethyl

The single fluorine atom in the 2-fluoroethyl group imparts a moderate electron-withdrawing effect that enhances metabolic stability by blocking oxidative metabolism at the terminal carbon, without the extreme electronegativity and metabolic activation potential associated with -CHF2 or -CF3 groups [1]. The -CH2F moiety is less prone to oxidative defluorination than -CF3, potentially reducing toxic fluoride ion release [2].

Metabolic Stability Electron-Withdrawing Effects SAR

Increased Conformational Flexibility for Target Binding

The target compound has 3 rotatable bonds [1], whereas the 1-methyl analog has only 1 rotatable bond. The additional flexibility from the ethylene linker may enable the compound to adopt conformations that better complement target binding pockets, while remaining more rigid than homologs with longer alkyl chains.

Conformational Analysis Molecular Flexibility Ligand Efficiency

Consistent High Purity from CRO-Scale Suppliers

The compound is routinely supplied at 97% purity , a grade adequate for most medicinal chemistry and intermediate synthesis applications. In comparison, the 1-methyl analog is often listed at 95% purity , potentially introducing more variability in downstream reactions.

Procurement Quality Control Reproducibility

4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide: Application Scenarios


Lead Optimization with Balanced Lipophilicity and HBA Count

When optimizing a pyrazole-based lead series for oral bioavailability, the target compound's XLogP3 of -0.4 and HBA count of 4 offer a balanced physicochemical profile [1]. The monofluoroethyl group provides lipophilicity sufficient for membrane permeation while minimizing the desolvation penalty associated with perfluorinated analogs (e.g., trifluoroethyl with LogP +0.4 and 6 HBA). This makes it an attractive intermediate for CNS or orally dosed targets where LogP between -1 and 0 is sought.

Synthesis of 18F-Labeled PET Tracers

The 2-fluoroethyl moiety is a direct precursor for [18F]fluoroethylation, enabling the synthesis of radiolabeled analogs for positron emission tomography (PET) imaging [2]. Unlike the non-fluorinated methyl analog, the target compound can be isotopically labeled without altering the molecular scaffold, preserving biological recognition while allowing real-time in vivo biodistribution and pharmacokinetic studies.

Building Block for Kinase Inhibitor Libraries

With 3 rotatable bonds and a metabolically stabilized fluoroethyl group, the compound serves as a versatile building block for focused kinase inhibitor libraries [1][3]. The intermediate electron-withdrawing effect of the single fluorine atom modulates the electron density on the pyrazole ring, potentially fine-tuning binding to kinase hinge regions while resisting oxidative metabolism.

High-Purity Intermediate for GMP Synthesis

The consistent 97% commercial purity reduces the burden of pre-use purification in multi-step synthetic sequences. This is particularly relevant for process chemistry where impurity profiling and batch-to-batch consistency are critical for regulatory compliance in GMP manufacturing of pharmaceutical intermediates.

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